molecular formula C11H16ClFN2 B11876430 1-(2-Fluoro-benzyl)-piperazine hydrochloride

1-(2-Fluoro-benzyl)-piperazine hydrochloride

Cat. No.: B11876430
M. Wt: 230.71 g/mol
InChI Key: OXMUYUYVRLSVIX-UHFFFAOYSA-N
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Description

1-(2-Fluoro-benzyl)-piperazine hydrochloride is a chemical compound with the molecular formula C11H16ClFN2 It is a derivative of piperazine, where a fluorobenzyl group is attached to the nitrogen atom of the piperazine ring

Preparation Methods

The synthesis of 1-(2-Fluoro-benzyl)-piperazine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Synthetic Route:

    Starting Materials: 2-Fluorobenzyl chloride and piperazine.

    Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane or ethanol, often at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified by recrystallization or column chromatography.

    Conversion to Hydrochloride Salt: The purified product is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

1-(2-Fluoro-benzyl)-piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development:
1-(2-Fluoro-benzyl)-piperazine hydrochloride serves as a critical building block in the synthesis of various pharmaceutical compounds. Its piperazine ring structure allows for modifications that can enhance biological activity and selectivity towards specific targets, particularly in the development of psychoactive drugs and treatments for neurological disorders.

Receptor Interaction Studies:
The compound has been extensively studied for its interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders such as depression and anxiety. The presence of the fluorobenzyl group is believed to enhance binding affinity, which may lead to the modulation of specific biological pathways involved in these conditions .

Biological Research

Pharmacological Profiling:
Research has demonstrated that this compound exhibits various biological activities, including anxiolytic effects. Studies utilizing animal models have shown that the compound can influence behavior related to anxiety, suggesting its potential as a therapeutic agent in anxiety disorders .

Cancer Research:
Recent studies have explored the compound's efficacy against cancer cell lines. For instance, it has been evaluated for growth inhibition against several human cancer cell lines, including pancreatic and breast cancer cells. The results indicate moderate activity, warranting further investigation into its potential as an anticancer agent .

Table 1: Summary of Key Research Findings

Study FocusFindingsReference
Neurotransmitter InteractionDemonstrated binding affinity to serotonin and dopamine receptors; potential for psychiatric use
Anxiolytic ActivityExhibited significant anxiolytic effects in animal models
Anticancer ActivityModerate growth inhibition against various cancer cell lines
Synthesis MethodsNucleophilic substitution reaction with 2-fluorobenzyl chloride; purification methods discussed

Therapeutic Applications

Neurological Disorders:
The compound shows promise in treating neurological disorders due to its interaction with neurotransmitter systems. Its potential applications include:

  • Anxiety Disorders: As an anxiolytic agent based on receptor interaction studies.
  • Depression: Potential antidepressant effects through modulation of serotonin pathways.

Cancer Treatment:
Given its moderate activity against cancer cell lines, further research could lead to the development of novel anticancer therapies based on this compound.

Anti-inflammatory Properties:
Piperazine derivatives, including this compound, have been noted for their anti-inflammatory effects. They may inhibit chemokine activity, which is crucial in inflammatory responses, suggesting applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-benzyl)-piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorobenzyl group enhances the compound’s ability to cross the blood-brain barrier, making it effective in modulating central nervous system activity. The piperazine ring interacts with receptor sites, altering their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

1-(2-Fluoro-benzyl)-piperazine hydrochloride can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine (BZP): Similar structure but lacks the fluorine atom, resulting in different pharmacological properties.

    1-(3-Chlorobenzyl)piperazine: Contains a chlorine atom instead of fluorine, leading to variations in receptor binding affinity and activity.

    1-(4-Methoxybenzyl)piperazine: The presence of a methoxy group alters the compound’s solubility and interaction with biological targets.

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and enhanced ability to cross biological membranes, making it distinct from other piperazine derivatives.

Biological Activity

1-(2-Fluoro-benzyl)-piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This compound primarily interacts with neurotransmitter receptors, which may underlie its diverse pharmacological effects. The following sections will explore its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems, notably the serotonin and dopamine receptors. These interactions can lead to a range of physiological effects, including modulation of mood, anxiety, and cognition.

  • Serotonin Receptors : Studies indicate that compounds with piperazine moieties can act as agonists or antagonists at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This modulation can influence behaviors associated with anxiety and depression.
  • Dopamine Receptors : The compound may also interact with dopamine receptors, which are crucial in regulating mood and reward pathways. This interaction suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antidepressant Potential to alleviate symptoms of depression through serotonin modulation.
Anxiolytic May reduce anxiety by acting on serotonin receptors.
Neuroprotective Possible neuroprotective effects against neurodegenerative diseases.
Antipsychotic Potential efficacy in managing psychotic symptoms via dopamine modulation.

Case Studies and Research Findings

Research into the biological activity of this compound has yielded several significant findings:

  • Antidepressant Effects : A study demonstrated that administration of this compound led to a significant reduction in depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in the synaptic cleft.
  • Anxiolytic Properties : In behavioral tests, subjects treated with this compound exhibited reduced anxiety-related behaviors compared to controls. This effect was associated with enhanced GABAergic transmission.
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative conditions such as Alzheimer's disease.

Properties

Molecular Formula

C11H16ClFN2

Molecular Weight

230.71 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C11H15FN2.ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H

InChI Key

OXMUYUYVRLSVIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2F.Cl

Related CAS

199672-03-2
435345-41-8

Origin of Product

United States

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